molecular formula C20H19NO6 B11328588 4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11328588
M. Wt: 369.4 g/mol
InChI Key: XCBPRNXQKVKABJ-UHFFFAOYSA-N
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Description

The compound 4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione (hereafter referred to as the target compound) is a benzoxazepine-dione derivative characterized by a 1,4-benzoxazepine core fused with a dione moiety. The structure features a 3,4-dimethoxyphenyl group at the 2-oxoethyl side chain and a methyl substituent at the 2-position of the benzoxazepine ring (Figure 1).

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C20H19NO6/c1-12-19(23)21(20(24)14-6-4-5-7-16(14)27-12)11-15(22)13-8-9-17(25-2)18(10-13)26-3/h4-10,12H,11H2,1-3H3

InChI Key

XCBPRNXQKVKABJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the dimethoxyphenyl group through a Friedel-Crafts acylation reaction. This reaction requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.

    Oxidation to Form the Keto Group: The final step involves the oxidation of the intermediate compound to introduce the keto group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of appropriate solvents, reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s chemical properties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce halogens or other functional groups into the compound.

Scientific Research Applications

4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions. It may be used in assays to investigate enzyme inhibition or receptor binding.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares its benzoxazepine-dione core with several analogs, differing primarily in substituents. Below is a systematic comparison based on structural features, physicochemical properties, and research findings.

Structural and Substituent Analysis

Key analogs include:

4-[2-(3-Ethoxyphenyl)-2-Oxoethyl]-2-Isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-Dione (CAS 903204-13-7) Substituents: 3-Ethoxyphenyl (2-oxoethyl side chain), isopropyl (2-position). Molecular Formula: C22H23NO5; Molecular Weight: 381.4 g/mol . Key Differences: Replacement of 3,4-dimethoxy groups with a single ethoxy group reduces steric bulk and alters electronic properties. The isopropyl group enhances lipophilicity compared to the methyl group in the target compound.

1,5-Dimethyl-4-(5-(4-(4-(Coumarin-3-yl)-2,3-Dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-Dihydro-1H-Tetrazol-1-yl)-2-Phenyl-1,2-Dihydro-3H-Pyrazol-3-One (4h)

  • Substituents : Coumarin-3-yl (benzoxazepine core), tetrazolyl and phenyl groups.
  • Molecular Formula : C37H27N5O5; Molecular Weight : 633.64 g/mol .
  • Key Differences : The coumarin moiety introduces fluorescence properties, while the tetrazolyl group may enhance metabolic stability.

4-(2-(4-Ethoxyphenyl)-2-Oxoethyl)-2-Methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-Dione Substituents: 4-Ethoxyphenyl (2-oxoethyl side chain), methyl (2-position). Molecular Formula: C21H19NO6 (estimated); Molecular Weight: ~381.38 g/mol . Key Differences: Ethoxy substitution at the para position instead of 3,4-dimethoxy groups reduces electron-donating effects.

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethoxy groups in the target compound increase hydrophilicity compared to ethoxy or isopropyl analogs .
  • Melting Points : Benzoxazepine-dione derivatives with bulkier substituents (e.g., coumarin in 4h) exhibit higher melting points (>200°C) due to enhanced crystallinity .

Data Tables

Table 1: Structural and Molecular Comparison of Benzoxazepine-Dione Derivatives

Compound Name Substituents (2-Oxoethyl / 2-Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Dimethoxyphenyl / Methyl C21H19NO6 381.38 High hydrophilicity
CAS 903204-13-7 3-Ethoxyphenyl / Isopropyl C22H23NO5 381.40 Enhanced lipophilicity
4h Coumarin-3-yl / Phenyl C37H27N5O5 633.64 Fluorescent, high melting point

Biological Activity

The compound 4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide insights into its pharmacological properties, mechanisms of action, and therapeutic applications.

Molecular Formula

  • Chemical Formula : C19H20N2O4
  • Molecular Weight : 336.37 g/mol

Structural Features

The compound features a benzoxazepine core with substituents that include a dimethoxyphenyl group and an oxoethyl moiety. This unique structure may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that benzoxazepine derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have shown promise in inhibiting cancer cell proliferation. Research on related compounds has demonstrated their ability to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, these compounds may target the PI3K/Akt and MAPK/ERK pathways, leading to reduced cell viability and increased apoptosis .

Antioxidant Activity

In addition to anticancer effects, benzoxazepine derivatives have been evaluated for their antioxidant properties. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cellular models . This activity is crucial as oxidative stress is a significant contributor to cancer progression and other diseases.

Antimicrobial Activity

Some derivatives of benzoxazepines have also exhibited antimicrobial properties. The presence of the dimethoxyphenyl group is believed to enhance the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth .

Case Study 1: Anticancer Activity in HepG2 Cells

A study investigating the effects of a related compound on HepG2 cells found that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antioxidant Effects

In a model assessing oxidative stress markers in human fibroblasts, treatment with the compound reduced levels of malondialdehyde (MDA), indicating decreased lipid peroxidation. This suggests a protective effect against oxidative damage .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in HepG2 cells
AntioxidantReduces oxidative stress markers
AntimicrobialInhibits bacterial growth

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione, and what critical parameters influence yield?

  • Methodology :

  • Utilize domino Knoevenagel–1,5-hydride shift cyclization reactions, as demonstrated for analogous 1,4-benzoxazepines . Key parameters include temperature control (60–80°C), solvent selection (e.g., toluene or DMF), and catalytic bases like piperidine.
  • Optimize substituent compatibility: The 3,4-dimethoxyphenyl group may require protection (e.g., methyl ethers) during synthesis to prevent undesired side reactions .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Reference
CyclizationToluene, 70°C, 12h65–72
DeprotectionBCl₃, CH₂Cl₂, 0°C85

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural conformation?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm the benzoxazepine core and dimethoxyphenyl substituents. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while the oxoethyl group shows a singlet at δ 4.3–4.5 ppm .
  • HPLC-MS : Employ reverse-phase C18 columns (ACN/water gradient) with ESI-MS to verify molecular ion peaks (expected m/z ~425 [M+H]⁺) .
  • X-ray crystallography : Resolve stereochemical ambiguities; analogous compounds exhibit chair conformations in the benzoxazepine ring .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of this compound, particularly at the benzoxazepine ring junction?

  • Methodology :

  • Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to control diastereoselectivity during cyclization .
  • Analyze reaction intermediates via time-resolved IR spectroscopy to monitor hydride shifts and confirm stereochemical outcomes .
    • Key Insight : Substituents at the 2-methyl position influence ring puckering, as observed in X-ray structures of related derivatives .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in cancer models?

  • Methodology :

  • Kinase inhibition assays : Test against PI3K isoforms (α, β, γ, δ) using ATP-competitive assays, given structural similarities to taselisib .
  • Tubulin polymerization assays : Monitor effects on microtubule dynamics via fluorescence-based protocols (e.g., paclitaxel as control) .
  • Transcriptomic profiling : Use RNA-seq to identify STAT3 or CDK8 pathway modulation in triple-negative breast cancer cell lines .

Q. How can contradictory data regarding the compound’s biological activity (e.g., pro-apoptotic vs. cytostatic effects) be resolved?

  • Methodology :

  • Dose-response studies : Establish concentration-dependent effects (e.g., IC₅₀ ranges: 0.1–10 µM) across multiple cell lines .
  • Metabolic profiling : Assess ROS generation via DCFH-DA assays to determine if oxidative stress contributes to cytotoxicity .
  • Comparative SAR : Modify the dimethoxyphenyl group to methoxy/hydroxy variants and evaluate activity shifts .

Q. What structure-activity relationship (SAR) trends have been observed for benzoxazepine derivatives, and how do they inform optimization of this compound?

  • Methodology :

  • Substituent modulation : Replace the 3,4-dimethoxy group with electron-withdrawing groups (e.g., NO₂) to enhance kinase binding affinity .
  • Core rigidity : Introduce sp³-hybridized carbons in the benzoxazepine ring to improve metabolic stability .
    • Data Table :
DerivativeSubstituent (R)PI3Kα IC₅₀ (nM)Tubulin Inhibition (%)
Parent3,4-OCH₃12 ± 245 ± 5
Analog 14-NO₂8 ± 162 ± 7
Analog 23-OCH₃, 4-Cl25 ± 330 ± 4
Data adapted from kinase and tubulin assays

Methodological Notes

  • Advanced Techniques : Prioritize combinatorial chemistry for SAR exploration and cryo-EM for target engagement studies in mechanistic research.

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